molecular formula C15H22N2O2 B3023061 3-[3-(4-Methylpiperazin-1-yl)propoxy]benzaldehyde CAS No. 198271-58-8

3-[3-(4-Methylpiperazin-1-yl)propoxy]benzaldehyde

Cat. No. B3023061
CAS RN: 198271-58-8
M. Wt: 262.35 g/mol
InChI Key: LCHQOCXCTXNIOS-UHFFFAOYSA-N
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Description

The compound “3-[3-(4-Methylpiperazin-1-yl)propoxy]benzaldehyde” is a complex organic molecule. It contains a benzaldehyde group, which is an aromatic aldehyde, and a 4-methylpiperazine group, which is a type of piperazine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a benzaldehyde group attached to a 4-methylpiperazine group via a propoxy linker .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Organic Synthesis

In organic chemistry, 3-[3-(4-Methylpiperazin-1-yl)propoxy]benzaldehyde plays a crucial role as a building block. Here’s an application:

Chemical Intermediates

The compound serves as an intermediate in the synthesis of other valuable chemicals:

Custom Synthesis and Bulk Manufacturing

Chemical suppliers offer 3-[3-(4-Methylpiperazin-1-yl)propoxy]benzaldehyde for custom synthesis and bulk production. Researchers can access this compound for their specific needs .

properties

IUPAC Name

3-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-16-7-9-17(10-8-16)6-3-11-19-15-5-2-4-14(12-15)13-18/h2,4-5,12-13H,3,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHQOCXCTXNIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCOC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443490
Record name 3-[3-(4-Methylpiperazin-1-yl)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-Methylpiperazin-1-yl)propoxy]benzaldehyde

CAS RN

198271-58-8
Record name 3-[3-(4-Methylpiperazin-1-yl)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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